4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
The compound “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a pyrrolidine ring attached to it, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with two methyl groups attached at the 4th and 6th positions. A pyrrolidin-1-yl group is attached at the 2nd position of the pyrimidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The compound “this compound” is a yellow solid with a molecular weight of 201.27 .Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine cores, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are investigated for their wide applicability, is highlighted. The development of these scaffolds is challenging due to structural complexities, but utilizing diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has proven effective. This approach facilitates the development of lead molecules through a one-pot multicomponent reaction, underscoring the potential of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine in medicinal chemistry and pharmaceutical research (Parmar, Vala, & Patel, 2023).
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, including structures similar to this compound, are noted for their biological and medicinal applications. These compounds serve as exquisite sensing materials and have shown versatility in biological applications due to their ability to form coordination and hydrogen bonds. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors emphasizes the role of pyrimidine derivatives in developing sensing probes, further highlighting their significant role in scientific research (Jindal & Kaur, 2021).
Pyrimidines in Anti-Inflammatory Applications
Research developments in pyrimidines have shown that they exhibit a range of pharmacological effects, including anti-inflammatory activities. The review of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives underscores their potential. Pyrimidines are attributed to inhibitory responses against vital inflammatory mediators, highlighting the potential therapeutic applications of compounds like this compound in treating inflammation (Rashid et al., 2021).
Pyrimidine Derivatives as Pharmacologically Active Compounds
The extensive class of organic compounds, pyrimidine derivatives, is recognized for a wide range of pharmacological activities. These substances, with structures akin to this compound, are considered promising scaffolds for developing new biologically active compounds. The analysis of literature data on pyrimidine derivatives used in medical practice reveals their potential in addressing various health conditions, thereby serving as a foundation for further research into new and effective medicines (Chiriapkin, 2022).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives often show significant pharmacological activity
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally. The presence of the pyrrolidine ring could potentially influence these properties, as pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Cellular Effects
Pyrrolidine derivatives have been reported to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized
Molecular Mechanism
It is known that pyrrolidine derivatives can inhibit a wide range of enzymes
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-9(11)8(2)13-10(12-7)14-5-3-4-6-14/h3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVMXFVYXZNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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